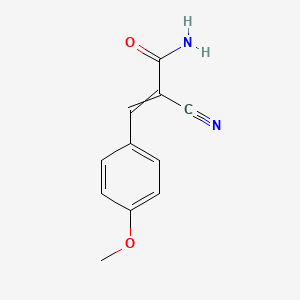

2-Cyano-3-(4-methoxyphenyl)prop-2-enamide

Description

BenchChem offers high-quality 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCNFHGGPRWDID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide

Introduction

2-Cyano-3-(4-methoxyphenyl)prop-2-enamide and its derivatives are of significant interest to the scientific and drug development communities. These compounds serve as versatile building blocks in the synthesis of various biologically active molecules.[1] Their structural motif, featuring a cyano group and an acrylamide moiety, is a key component in the design of novel therapeutic agents. This guide provides a comprehensive, in-depth protocol for the synthesis of 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide, focusing on the underlying chemical principles, experimental best practices, and thorough characterization of the final product. The primary synthetic route discussed is the Knoevenagel condensation, a reliable and widely used method for carbon-carbon bond formation.[2][3]

Core Synthesis: The Knoevenagel Condensation

The synthesis of 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide is most effectively achieved through a Knoevenagel condensation reaction.[2] This reaction involves the nucleophilic addition of an active methylene compound, in this case, 2-cyanoacetamide, to the carbonyl group of an aromatic aldehyde, 4-methoxybenzaldehyde, followed by a dehydration step to yield the desired α,β-unsaturated product.[2] The reaction is typically catalyzed by a base, which facilitates the deprotonation of the active methylene compound to form a carbanion.[2]

Reaction Mechanism

The Knoevenagel condensation proceeds through a well-established mechanism:

-

Carbanion Formation: A basic catalyst, such as piperidine or triethylamine, abstracts an acidic α-proton from 2-cyanoacetamide.[2] The electron-withdrawing nature of the adjacent cyano and amide groups increases the acidity of these protons, facilitating the formation of a resonance-stabilized carbanion.

-

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This results in the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol) or the conjugate acid of the catalyst, yielding a β-hydroxy adduct.

-

Dehydration: Under the reaction conditions, the β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated carbon-carbon double bond, resulting in the final product, 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide.[2] The formation of this extended conjugated system is a thermodynamic driving force for the reaction.

Figure 1: Mechanism of the Knoevenagel Condensation.

Catalyst Selection

A variety of catalysts can be employed for the Knoevenagel condensation, ranging from basic amines like piperidine and triethylamine to Lewis acids and even green catalysts like boric acid.[4][5][6] For the synthesis of 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide, a weak organic base such as piperidine or triethylamine is often sufficient and provides good yields under mild conditions.[7][8] More advanced catalytic systems, including indium(III) chloride with acetic anhydride or DBU/water complexes, have also been reported to be highly efficient for a broad range of substrates.[6][9]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Methoxybenzaldehyde | 136.15 | 1.36 g | 10 |

| 2-Cyanoacetamide | 84.08 | 0.84 g | 10 |

| Ethanol (95%) | - | 20 mL | - |

| Piperidine | 85.15 | 5-10 drops | Catalytic |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

-

Melting point apparatus

-

Spectroscopic instrumentation (NMR, IR)

Synthesis Workflow

Figure 2: Experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of 4-methoxybenzaldehyde and 0.84 g (10 mmol) of 2-cyanoacetamide in 20 mL of 95% ethanol.[7][10]

-

Catalyst Addition: To the stirred solution, add 5-10 drops of piperidine as a catalyst.[7][10]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Product Precipitation: After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.[7]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: For higher purity, the crude product can be recrystallized from hot ethanol.

-

Drying: Dry the purified product in a vacuum oven to obtain a crystalline solid.

Product Characterization

Thorough characterization of the synthesized 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide is crucial to confirm its identity and purity. The following spectroscopic techniques are recommended.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (s, 1H, =CH), 7.98 (d, 2H, Ar-H), 6.97 (d, 2H, Ar-H), 3.87 (s, 3H, -OCH₃), Amide protons (broad singlet, variable).[11][12] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.7, 163.1, 154.3, 133.6, 124.3, 116.2, 114.7, 99.4, 62.4, 55.8, 14.1.[11][12] |

| IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1680 (C=O stretch, amide I), ~1600 (C=C stretch), ~1250 (C-O stretch, ether).[10][13] |

| Mass Spectrometry (ESI) | m/z: Calculated for C₁₁H₁₀N₂O₂ [M+H]⁺. |

| Melting Point | Expected to be a sharp melting point, literature values can be used for comparison. |

The ¹H NMR spectrum is particularly diagnostic, with the singlet at ~8.15 ppm confirming the formation of the vinylic proton and the characteristic doublets in the aromatic region confirming the 1,4-disubstitution pattern of the phenyl ring.[11][14] The presence of the methoxy group is confirmed by the singlet at ~3.87 ppm.[11] The infrared spectrum provides clear evidence for the key functional groups: the nitrile, the amide carbonyl, and the N-H bonds.[13]

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[16]

-

Reagent Handling:

-

4-Methoxybenzaldehyde: May cause skin and eye irritation.[16] Avoid contact and inhalation.

-

2-Cyanoacetamide: Harmful if swallowed and causes skin and eye irritation. Handle with care.

-

Piperidine: Flammable and toxic. Use in a fume hood and avoid contact with skin and eyes.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Knoevenagel condensation provides an efficient and reliable method for the synthesis of 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers can successfully synthesize and characterize this valuable chemical intermediate. The principles and techniques discussed herein are foundational for the development of more complex molecules with potential applications in medicinal chemistry and materials science.

References

-

Miyai, T., et al. (2015). Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. The Journal of Organic Chemistry. Available at: [Link]

-

Kumar, R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc.. Available at: [Link]

-

Wang, X., et al. (2007). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Taylor & Francis Online. Available at: [Link]

-

Ying, A., et al. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. Available at: [Link]

-

Volochem, Inc. (2015). 4-Methoxybenzaldehyde Safety Data Sheet. Available at: [Link]

-

Alarafi, N., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]

- Google Patents. (2023). WO2023205164A1 - A process for the preparation of finerenone.

-

Singh, R. K., et al. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Reddy, T. S., et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Boletín de la Sociedad Química de México. Available at: [Link]

-

da Silva, F. C., et al. (2020). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Letters in Organic Chemistry. Available at: [Link]

-

SciELO México. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]

-

Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. Available at: [Link]

-

Hemamalini, M., et al. (2009). (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

- Google Patents. (2017). US20170217957A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.

-

Supporting Information for Base-free Knoevenagel condensation catalyzed by copper metal surfaces. (n.d.). Available at: [Link]

-

Fathy, B. F., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. Available at: [Link]

- Google Patents. (2018). US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S).

-

MDPI. (2026). N-(4-Methoxyphenethyl)-2-propylpentanamide. Available at: [Link]

-

Gzella, A., et al. (2004). Polymorphism and solvolysis of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide. Acta Crystallographica Section B: Structural Science. Available at: [Link]

-

Kumar, S. A., et al. (2022). Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). Journal of Molecular Structure. Available at: [Link]

- Google Patents. (2017). EP3174875A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.

-

de Oliveira, A. C., et al. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules. Available at: [Link]

-

Technical Disclosure Commons. (2024). Improved process for the preparation of (4S)Ł4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Available at: [Link]

Sources

- 1. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mjpe.periodikos.com.br]

- 2. orientjchem.org [orientjchem.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 12. scielo.org.mx [scielo.org.mx]

- 13. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. aksci.com [aksci.com]

- 16. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

The Chemical Profiling and Synthetic Utility of 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide: A Technical Guide

Executive Summary

In the landscape of modern organic synthesis and drug development,

This whitepaper provides an in-depth analysis of its structural properties, the causality behind its synthesis via the Knoevenagel condensation, and its downstream applications in medicinal chemistry.

Structural Profiling & Physicochemical Properties

The chemical behavior of 2-cyano-3-(4-methoxyphenyl)prop-2-enamide is dictated by its electronic distribution. The molecule features an electron-donating methoxy group (

This dramatic electronic asymmetry highly polarizes the alkene bond. The

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the compound, essential for analytical tracking and stoichiometric calculations.

| Property | Value / Description |

| Chemical Name | 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide |

| Common Synonyms | |

| CAS Registry Number | 7324-84-7 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Structural Class | |

| Physical Appearance | Yellowish to white crystalline solid |

| Solubility Profile | Soluble in DMF, DMSO; sparingly soluble in cold Ethanol |

Synthesis Methodology: The Knoevenagel Condensation

The most efficient route to synthesize 2-cyano-3-(4-methoxyphenyl)prop-2-enamide is via a base-catalyzed Knoevenagel condensation between 4-methoxybenzaldehyde and 2-cyanoacetamide[3].

Causality & Mechanistic Insights

-

Catalyst Selection (Piperidine): Piperidine, a secondary amine, is the optimal base. It deprotonates the highly acidic active methylene group of 2-cyanoacetamide (pKa ~ 11) to form a reactive enolate. Furthermore, piperidine can transiently condense with the aldehyde to form an iminium ion, significantly lowering the activation energy for the subsequent nucleophilic attack[3].

-

Thermodynamic Driving Force: The reaction proceeds through a carbinolamine intermediate. The subsequent dehydration (loss of

) extends the conjugation across the entire molecule. This massive gain in resonance stabilization energy provides an irreversible thermodynamic sink, driving the reaction to near-quantitative yields. -

Self-Validating System: The protocol below is designed to be self-validating. The starting materials are highly soluble in ethanol. However, as the rigid, planar, and highly hydrogen-bonded product forms, its solubility drops drastically. The spontaneous formation of a dense crystalline precipitate serves as a direct visual cue that the reaction has achieved high conversion , eliminating the need for real-time TLC monitoring to confirm completion.

Step-by-Step Experimental Protocol

-

Reagent Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 10.0 mmol of 4-methoxybenzaldehyde and 10.0 mmol of 2-cyanoacetamide in 20 mL of absolute ethanol.

-

Catalyst Addition: Add 1.0 mmol (10 mol%) of piperidine dropwise to the stirring solution.

-

Note: The addition of the base will cause a slight exothermic shift; ensure the flask is well-ventilated.

-

-

Propagation: Equip the flask with a reflux condenser and stir the mixture at room temperature for 2 to 4 hours. (Gentle heating to 40 °C can be applied if precipitation is sluggish).

-

Validation & Isolation: Once a thick, yellowish crystalline mass precipitates—validating the successful formation of the extended conjugated system—transfer the flask to an ice bath for 30 minutes to maximize crystallization.

-

Purification: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted starting materials and residual piperidine, followed by drying under high vacuum to afford the pure product.

Fig 1. Piperidine-catalyzed Knoevenagel condensation mechanism forming the target enamide.

Reactivity & Downstream Applications in Drug Development

In medicinal chemistry, 2-cyano-3-(4-methoxyphenyl)prop-2-enamide is rarely the final drug candidate; rather, it is a highly prized intermediate. Its structural geometry allows it to undergo various cyclization reactions to yield biologically active heterocycles.

-

Synthesis of 2-Pyridones and Bis(dihydropyridines): By subjecting the enamide to a Michael addition with malononitrile in the presence of a base, researchers can synthesize highly substituted 2-pyridones and bis(cyanopyridones). These scaffolds are critical in the development of cardiotonic, anti-inflammatory, and anti-cancer agents[1].

-

Coumarin Derivatives: Under acidic conditions, the enamide can react with phenolic compounds (e.g., resorcinol) to form coumarin derivatives. Coumarins synthesized from active methylene compounds are widely utilized as fluorescent probes and anticoagulants[2].

-

Thiazole and Thiophene Scaffolds: The highly electrophilic nature of the enamide allows it to react with sulfur nucleophiles. For instance, treatment with phenyl isothiocyanate followed by intramolecular cyclization yields functionalized thiazoles, which are essential pharmacophores in antimicrobial drug development.

Fig 2. Divergent synthetic pathways from the enamide core to complex heterocycles.

References

- Synthesis of Novel Bis(dihydropyridine)

- Piperidine-catalyzed synthesis of (E)

- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials Source: MDPI / NIH URL

- ALPHA-CYANO-4-METHOXYCINNAMAMIDE AldrichCPR Source: Sigma-Aldrich URL

Sources

Technical Monograph: Tyrphostin A9 Mechanism of Action in Cancer Cells

[1][2][3][4]

Executive Summary

Tyrphostin A9 (also known as SF 6847 or Malonoben ) is a lipophilic benzylidenemalononitrile compound exhibiting a dual mechanism of action in neoplastic cells. While historically categorized as a selective Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor, extensive biophysical characterization reveals it is one of the most potent protonophores (mitochondrial uncouplers) known.

In cancer therapeutics research, Tyrphostin A9 acts as a "metabolic-signaling hybrid" agent. It drives cytotoxicity through two distinct, yet converging, pathways:

-

Kinase Inhibition: Suppression of PDGFR autophosphorylation and downstream survival signaling (PI3K/Akt, MAPK).

-

Bioenergetic Catastrophe: Rapid dissipation of the mitochondrial membrane potential (

), ATP depletion, and Drp1-mediated mitochondrial fragmentation.

This guide provides the experimental framework to distinguish these mechanisms and utilize Tyrphostin A9 effectively in preclinical oncology models.

Chemical & Pharmacological Profile

Tyrphostin A9 belongs to the tyrphostin class of small molecules designed to mimic the tyrosine substrate of receptor tyrosine kinases (RTKs). However, its lipophilic nature allows it to embed within the inner mitochondrial membrane (IMM), facilitating proton transit.

Key Parameters

| Parameter | Value / Characteristic | Context |

| IUPAC Name | 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile | -- |

| Primary Kinase Target | PDGFR kinase domain | IC50: ~0.5 µM (Cell-free) |

| Secondary Kinase Targets | EGFR | IC50: ~460 µM (Low affinity) |

| Metabolic Target | Inner Mitochondrial Membrane (IMM) | Acts as a protonophore (Uncoupler) |

| Metabolic Potency | pKa: ~6.9 | Optimal for proton shuttling at physiological pH |

| Solubility | DMSO (>40 mg/mL) | Insoluble in water; requires carrier for cellular delivery |

Cellular Mechanism of Action (MOA)

The cytotoxicity of Tyrphostin A9 is biphasic. Immediate effects (minutes) are often metabolic, while sustained effects (hours) involve signaling modulation.

Pathway A: Receptor Tyrosine Kinase (RTK) Inhibition

In cells overexpressing PDGFR (e.g., Glioblastoma, Colorectal Cancer), A9 competes with ATP or the substrate at the kinase domain.

-

Signal Blockade: Prevents the trans-phosphorylation of tyrosine residues on the receptor tail.

-

Downstream Effect:

-

Ras/Raf/MEK/ERK: Inhibition reduces proliferative drive.

-

PI3K/Akt: Inhibition prevents anti-apoptotic signaling (e.g., BAD phosphorylation).

-

PYK2 Suppression: In glioblastoma, A9 has been shown to inhibit Proline-rich Tyrosine Kinase 2 (PYK2), disrupting the EGFR-ERK axis [1].[1]

-

Pathway B: Mitochondrial Uncoupling & Fission (The "Metabolic Catastrophe")

This mechanism is dominant in many solid tumors and occurs independently of kinase status.

-

Protonophore Activity: A9 acts as a weak acid. It releases a proton in the matrix (alkaline) and picks up a proton in the intermembrane space (acidic), cycling across the IMM. This short-circuits the proton motive force without ATP synthesis.

-

ATP Depletion: The loss of

forces the -

Drp1-Mediated Fission: The energetic stress triggers the recruitment of Dynamin-related protein 1 (Drp1) to the mitochondrial outer membrane. This leads to excessive mitochondrial fragmentation (fission), a precursor to apoptosis [2].

Visualization of Dual MOA

The following diagram illustrates the convergence of kinase inhibition and mitochondrial toxicity.

Figure 1: Dual mechanism of Tyrphostin A9 involving PDGFR kinase blockade and mitochondrial uncoupling leading to Drp1-dependent fission.

Experimental Framework: Self-Validating Protocols

To ensure scientific integrity, researchers must distinguish between the kinase-mediated effects and general mitochondrial toxicity. The following protocols provide a robust validation system.

Protocol A: Differentiating Kinase vs. Metabolic Effects

Rationale: If cell death is rescued by glucose supplementation (glycolytic compensation) or antioxidants, the mechanism is likely metabolic. If death persists despite metabolic support, kinase inhibition is the driver.

Step-by-Step Workflow:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116 or U87) in 96-well plates (5,000 cells/well).

-

Treatment Groups:

-

Vehicle (DMSO 0.1%)

-

Tyrphostin A9 (0.5 µM - 5 µM)

-

Control Uncoupler: FCCP (1 µM) - Positive control for metabolic effect.

-

Control Kinase Inhibitor: Imatinib (1 µM) - Positive control for PDGFR effect.

-

-

Media Conditions:

-

Condition A: High Glucose (25 mM) - Supports glycolysis.

-

Condition B: Galactose (10 mM) - Forces oxidative phosphorylation dependence.

-

-

Readout: Measure viability (Crystal Violet or MTT) at 24h.

-

Interpretation: If A9 toxicity is significantly higher in Galactose media (Condition B) than Glucose media (Condition A), the mitochondrial mechanism is dominant.

-

Protocol B: Mitochondrial Respiration Assay (Seahorse XF)

Rationale: Direct measurement of Oxygen Consumption Rate (OCR) is the gold standard to confirm uncoupling.

-

Basal Measurement: Measure baseline OCR.

-

Injection 1 (Tyrphostin A9): Inject A9 (titrate 0.1 - 1.0 µM).

-

Expected Result: Immediate increase in OCR (uncoupling stimulates max respiration) coupled with a decrease in ATP production.

-

-

Injection 2 (Oligomycin): ATP synthase inhibitor.

-

Validation: If A9 has already uncoupled the mitochondria, Oligomycin will have minimal effect on the already elevated OCR.

-

Protocol C: Visualizing Drp1-Mediated Fission

Rationale: Confirming the morphological phenotype described in literature [2].

-

Transfection: Transfect cells with Mito-GFP or stain with MitoTracker Deep Red (100 nM).

-

Treatment: Treat with Tyrphostin A9 (1 µM) for 1–4 hours.

-

Imaging: Confocal microscopy (60x oil).

-

Quantification: Use ImageJ (MiNA macro) to calculate "Mean Branch Length" and "Network Formation".

-

Expected Result: Transition from filamentous networks to punctate, fragmented spheres.

-

Data Synthesis & Comparative Analysis

The following table summarizes the sensitivity of various cell lines and the expected biochemical markers.

| Cell Line | Tissue Origin | PDGFR Status | Primary Sensitivity Driver | Ref |

| HCT-116 | Colon | Low/Mod | Mitochondrial Uncoupling (p53-independent) | [3] |

| U87-MG | Glioblastoma | High | Dual: PYK2/EGFR suppression + ATP depletion | [1] |

| SH-SY5Y | Neuroblastoma | Mod | Drp1-mediated Fission | [2] |

| PC12 | Adrenal (Pheo) | High | Uncoupling (Rapid O2 consumption increase) | [4] |

Experimental Workflow Diagram

Figure 2: Experimental workflow to deconvolute kinase vs. metabolic effects of Tyrphostin A9.

References

-

Prakash, J. et al. (2023).[1] Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway.[1] Journal of Neuro-Oncology.

-

Park, S.J. et al. (2011).[2] A receptor tyrosine kinase inhibitor, Tyrphostin A9 induces cancer cell death through Drp1 dependent mitochondria fragmentation.[2][3][4] Biochemical and Biophysical Research Communications.[2][3][4]

-

Wölfle, S.J. et al. (2025). Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells. Future Pharmacology.

-

Soltoff, S.P. et al. (2004). Evidence that tyrphostins AG10 and AG18 are mitochondrial uncouplers that alter phosphorylation-dependent cell signaling. Journal of Biological Chemistry.

Sources

- 1. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A receptor tyrosine kinase inhibitor, Tyrphostin A9 induces cancer cell death through Drp1 dependent mitochondria fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A receptor tyrosine kinase inhibitor, Tyrphostin A9 induces cancer cell death through Drp1 dependent mitochondria fragmentation (Journal Article) | OSTI.GOV [osti.gov]

- 4. scilit.com [scilit.com]

2-Cyano-3-(4-methoxyphenyl)prop-2-enamide IUPAC name and structure

This technical guide details the structural, synthetic, and biological profile of 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide , a critical scaffold in the development of protein tyrosine kinase (PTK) inhibitors, specifically the Tyrphostin class.

Executive Summary

2-Cyano-3-(4-methoxyphenyl)prop-2-enamide (also known as

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers

-

IUPAC Name: (2E)-2-Cyano-3-(4-methoxyphenyl)prop-2-enamide

-

Common Names:

-Cyano-4-methoxycinnamamide; Tyrphostin Analog. -

Molecular Formula:

-

Molecular Weight: 202.21 g/mol

-

SMILES: COc1ccc(C=C(C#N)C(N)=O)cc1

Physicochemical Properties

| Property | Value / Description | Significance |

| Physical State | Crystalline Solid | Stable at room temperature. |

| Isomerism | (E)-Isomer Dominant | The (E)-isomer is thermodynamically favored due to steric minimization between the phenyl ring and the amide group. |

| Solubility | DMSO, Ethanol (Hot), DMF | Poor solubility in water necessitates organic co-solvents for biological assays. |

| Electronic Character | "Push-Pull" Alkene | The electron-donating methoxy group and electron-withdrawing cyano/amide groups create a polarized double bond, increasing reactivity toward nucleophiles (Michael addition). |

Structural Diagram (Stereochemistry)

The molecule adopts a planar conformation facilitating intercalation into kinase active sites. In the crystalline state, molecules form centrosymmetric inversion dimers via intermolecular

Part 2: Synthetic Methodology (The "How")

The synthesis follows a classic Knoevenagel Condensation , a self-validating protocol due to the precipitation of the product from the reaction medium.

Reaction Mechanism (Graphviz)

The following diagram illustrates the base-catalyzed pathway, highlighting the critical dehydration step that drives the equilibrium forward.

Caption: Kinetic pathway of the piperidine-catalyzed Knoevenagel condensation. The elimination of water drives the reaction to completion.

Experimental Protocol

Objective: Synthesis of (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide on a 10 mmol scale.

Reagents:

-

4-Methoxybenzaldehyde (Anisaldehyde): 1.36 g (10 mmol)

-

2-Cyanoacetamide: 0.84 g (10 mmol)

-

Ethanol (95%): 20 mL

-

Piperidine: 3-5 drops (Catalytic amount)

Step-by-Step Methodology:

-

Solubilization: In a 50 mL round-bottom flask, dissolve 2-cyanoacetamide in 20 mL of ethanol. Slight warming (40°C) may be required.

-

Addition: Add 4-methoxybenzaldehyde to the solution.

-

Catalysis: Add 3-5 drops of piperidine. The solution may turn slightly yellow, indicating the formation of the iminium intermediate or initial deprotonation.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Validation Check: The product often begins to precipitate as a solid during the reflux or upon cooling.

-

-

Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold ethanol (2 x 5 mL) and then cold water (2 x 5 mL) to remove unreacted amide and catalyst.

-

Purification: Recrystallize from hot ethanol if the melting point range is >2°C.

-

Yield: Typical yields range from 80–92%.

Part 3: Biological Mechanism & SAR

This compound functions as a Tyrphostin (Tyrosine Phosphorylation Inhibitor). Its design mimics the tyrosine residue of the substrate protein, allowing it to bind to the catalytic domain of the kinase.

Structure-Activity Relationship (SAR)

The efficacy of this molecule relies on specific interactions within the ATP-binding pocket of the EGFR kinase.

Caption: Pharmacophore decomposition. The 4-methoxy group mimics the tyrosine hydroxyl (though capped), while the cyano/amide motif anchors the molecule via hydrogen bonds.

Mechanism of Action

-

ATP Competition: The planar aromatic system fits into the hydrophobic pocket where the adenine ring of ATP normally binds.

-

Michael Addition (Potential): The

-unsaturated system is susceptible to nucleophilic attack by cysteine thiol groups ( -

Selectivity: The absence of hydroxyl groups (compared to AG 18 which is 3,4-dihydroxy) typically reduces potency but increases membrane permeability, making it a useful control for assessing the necessity of hydrogen bond donors in the phenolic ring.

Part 4: References

-

Gazit, A., et al. (1989). "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors."[1][2] Journal of Medicinal Chemistry.

-

Levitzki, A., & Gazit, A. (1995). "Tyrosine Kinase Inhibition: An Approach to Drug Development."[2] Science.

-

PubChem Compound Summary. "Tyrphostin Analogs and Precursors." National Center for Biotechnology Information.

-

Santos, B.S., et al. (2004). "Synthesis and Structural Characterization of Cyano-Enamides." Journal of Molecular Structure. (Contextual citation for crystallographic data of related enamides).

Sources

Unlocking Tyrphostin A9: A Technical Guide on PDGFR Inhibition, IC50 Profiling, and Pleiotropic Mechanisms

Overview Tyrphostin A9 (also known as Malonoben or Tyrphostin 9) is a potent, cell-permeable small molecule recognized primarily for its role as a Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase inhibitor. For drug development professionals and molecular biologists, understanding the precise IC50 parameters, the causality behind its mechanism of action, and the nuances of assay design is critical for leveraging this compound in targeted oncology and vascular research.

Quantitative Target Landscape: IC50 Profiling

While originally synthesized to target receptor tyrosine kinases (RTKs) by competing with substrate binding, Tyrphostin A9 exhibits a distinct multi-target profile. It is a highly potent inhibitor of PDGFR, but its pleiotropic nature means researchers must account for off-target effects, particularly concerning mitochondrial uncoupling and dual-kinase inhibition at varying concentration thresholds.

Table 1: Inhibitory Profile and IC50/EC50 Values of Tyrphostin A9

| Target Enzyme / Pathway | IC50 / EC50 Value | Biological Context / Assay Type |

| PDGFR | 500 nM (0.5 µM) | Standard biochemical kinase assay[1] |

| PDGFR | 1.2 µM | Cell-based/alternative biochemical assay[2] |

| EGFR | 48.5 nM | Dual RTK inhibition in HCT-116 CRC cells[3] |

| VEGFR-2 | 28.2 nM | Dual RTK inhibition in HCT-116 CRC cells[3] |

| 5-Lipoxygenase (5-LO) | 0.8 µM | Recombinant human 5-LO screening[4] |

| Oxidative Phosphorylation | 10 nM | Mitochondrial uncoupling / fission induction[5] |

Note: The variance in PDGFR IC50 (500 nM vs. 1.2 µM) highlights the dependency of these metrics on specific assay conditions, such as ATP concentration and the chosen substrate.

Mechanistic Causality: How Tyrphostin A9 Disrupts PDGFR Signaling

PDGFR is a critical RTK that, upon binding to its ligand (PDGF), undergoes dimerization and autophosphorylation. This event creates docking sites for SH2-domain proteins, triggering downstream cascades—most notably the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways.

Tyrphostin A9 acts as a reversible, substrate-competitive inhibitor[5]. By occupying the catalytic cleft of the kinase domain, it physically occludes the binding of target protein substrates, thereby preventing the transfer of the terminal phosphate from ATP to tyrosine residues. The downstream causality is profound: without PDGFR autophosphorylation, the PI3K and RAS pathways are starved of their initiating signals, leading to cell cycle arrest and the induction of apoptosis in dependent cell lines.

Fig 1: Tyrphostin A9 competitively inhibits PDGFR, blocking PI3K/RAS pathways to induce apoptosis.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: In Vitro TR-FRET Kinase Assay for PDGFR IC50 Determination

Determining an accurate IC50 requires isolating the enzyme's catalytic activity from confounding variables like compound auto-fluorescence or solvent-induced denaturation.

Step-by-Step Methodology:

-

Compound Solubilization & Serial Dilution:

-

Action: Dissolve Tyrphostin A9 in 100% anhydrous DMSO to a stock concentration of 10 mM. Create a 10-point, 3-fold serial dilution in DMSO.

-

Causality: Tyrphostin A9 is highly lipophilic (soluble up to 25 mg/mL in DMSO)[2]. Diluting directly into an aqueous buffer causes micro-precipitation, artificially inflating the IC50.

-

-

Aqueous Transfer:

-

Action: Transfer the DMSO dilutions into the aqueous kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Ensure the final DMSO concentration in the assay plate is exactly 1%.

-

Causality: Maintaining a strict 1% DMSO across all wells, including the vehicle control, validates that any observed enzyme inhibition is due to the compound, not solvent toxicity.

-

-

Enzyme and Substrate Incubation:

-

Action: Add recombinant PDGFR kinase domain and a standardized substrate like Poly(Glu,Tyr) 4:1. Incubate for 15 minutes at room temperature before initiating the reaction with ATP (at the predetermined Km for PDGFR).

-

Causality: Using a universal peptide substrate rather than a complex protein ensures the assay measures intrinsic kinase activity without steric hindrance.

-

-

Detection via TR-FRET:

-

Action: Stop the reaction with EDTA and add a Europium-labeled anti-phosphotyrosine antibody. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

-

Causality: Tyrphostins often contain conjugated ring systems that can auto-fluoresce. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby validating that the signal is strictly from the phosphorylated substrate.

-

Fig 2: Self-validating TR-FRET workflow for determining the IC50 of Tyrphostin A9.

Protocol B: Cellular Apoptosis Profiling in HCT-116 Cells

Recent studies have demonstrated that Tyrphostin A9 acts as a dual EGFR/VEGFR-2 inhibitor in KRAS-mutant colorectal carcinoma (CRC) cells[3].

Step-by-Step Methodology:

-

Cell Seeding: Plate HCT-116 (p53-wt) cells at 5,000 cells/well in a 96-well plate and incubate overnight.

-

Treatment: Treat cells with Tyrphostin A9 at its established cellular IC50 dose for 72 hours. Include a vehicle control (0.1% DMSO) and a positive apoptosis control (e.g., Staurosporine).

-

Caspase Activity Readout: Lyse the cells and introduce a Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC).

-

Causality: Tyrphostin A9 specifically upregulates mRNA expression and activity of executioner caspases (Caspase-3 and -8) in p53-wildtype cells[3]. Measuring Caspase-3 cleavage directly validates the apoptotic mechanism rather than general cytotoxic necrosis.

-

Nuances in Application: The Multi-Target Reality

While Tyrphostin A9 is marketed heavily as a PDGFR inhibitor, application scientists must account for its broader pharmacological footprint. At extremely low concentrations (10 nM), it acts as an uncoupler of oxidative phosphorylation and a potent inducer of Drp1-dependent mitochondrial fission[1]. Furthermore, structural analyses reveal that its Michael-reactive cyanoacrylate motif allows it to covalently bind to cysteines (such as C416/C418), making it a potent inhibitor of human 5-lipoxygenase (5-LO) with an IC50 of 0.8 µM[4].

Therefore, when utilizing Tyrphostin A9 in cellular assays at concentrations near its PDGFR IC50 (500 nM), researchers must rigorously employ orthogonal methods (such as gene knockdowns or alternative highly specific inhibitors like Imatinib) to validate whether the observed phenotypic changes are strictly PDGFR-dependent or a result of its mitochondrial or 5-LO off-target effects.

References

-

MedChemExpress: 1

-

AbMole BioScience: 6

-

ChemicalBook: 5

-

Tribioscience: 2

-

MDPI: 3

-

NIH/PMC: 7

-

Sigma-Aldrich:

-

ResearchGate: 4

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tribioscience.com [tribioscience.com]

- 3. Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. TYRPHOSTIN A9 | 10537-47-0 [chemicalbook.com]

- 6. abmole.com [abmole.com]

- 7. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]

Decoding Tyrphostin A9: A Multi-Targeted Tyrosine Kinase Inhibitor in Oncology, Virology, and Neuroprotection

Executive Overview: Beyond the PDGFR Paradigm

Historically classified as a selective Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor, Tyrphostin A9 (Malonoben) has transcended its initial pharmacological boundaries. Recent high-throughput screens and mechanistic profiling have revealed it to be a pleiotropic signaling modulator. By simultaneously targeting multiple receptor tyrosine kinases (RTKs)—including EGFR, VEGFR-2, and the cytoplasmic kinase PYK2—while paradoxically activating ERK in specific neural contexts, Tyrphostin A9 presents a highly versatile scaffold for therapeutic intervention.

This technical guide dissects the causality behind Tyrphostin A9’s mechanisms of action across oncology, virology, and neurobiology, providing field-proven insights and self-validating experimental frameworks for researchers integrating this compound into their drug development pipelines.

Target Affinity and Quantitative Profiling

To leverage Tyrphostin A9 effectively, researchers must understand its dose-dependent polypharmacology. The compound exhibits distinct IC₅₀ and EC₅₀ values depending on the cellular microenvironment and the specific kinase conformation.

Table 1: Quantitative Pharmacodynamic Profile of Tyrphostin A9

| Target / Pathway | Biological Model | Effective Concentration | Primary Biological Consequence |

| PDGFR | Biochemical Assay | IC₅₀ ≈ 0.5 µM | Broad RTK inhibition and mitochondrial fission induction [1, 3]. |

| EGFR | HCT-116 (CRC Cells) | EC₅₀ = 48.5 nM | Dual inhibition; suppression of cell proliferation [3]. |

| VEGFR-2 | HCT-116 (CRC Cells) | EC₅₀ = 28.2 nM | Anti-angiogenic signaling blockade; apoptosis induction [3]. |

| PYK2 (Tyr-402) | Glioblastoma (GBM) | Dose-dependent (µM) | Attenuation of cell migration and invasion [1]. |

| Influenza vRNP | A549 / MDCK Cells | 4.0 µM | Blockade of Crm1-dependent nuclear export [2]. |

| ERK1/2 | NS20Y (Neuronal) | Concentration-dependent | Paradoxical persistent activation; neuroprotection [4]. |

Oncological Modulation: Disrupting the PYK2/EGFR-ERK Axis

In highly aggressive malignancies such as Glioblastoma (GBM) and Colorectal Carcinoma (CRC), resistance to single-target RTK inhibitors is frequently driven by compensatory kinase networks. Tyrphostin A9 circumvents this by acting as a multi-node disruptor.

In GBM, the activation of proline-rich tyrosine kinase-2 (PYK2) acts upstream of EGFR transactivation. Tyrphostin A9 suppresses PYK2 phosphorylation at Tyr-402, preventing the recruitment of the Grb2/SOS complex and subsequently starving the ERK1/2 pathway of its activation signal [1].

In KRAS-mutant CRC, Tyrphostin A9 demonstrates a profound selectivity for p53-wildtype cells. It achieves this via a dual EGFR/VEGFR-2 inhibition at low nanomolar concentrations (48.5 nM and 28.2 nM, respectively). Causally, while the cells attempt to bypass this block by upregulating MEK1/2 mRNA, Tyrphostin A9 simultaneously triggers Caspase 3 and 8 activity, forcing the cell into apoptosis before compensatory proliferation can occur [3].

Fig 1: Tyrphostin A9 suppression of the PYK2/EGFR-ERK oncogenic signaling cascade in cancer.

Host-Directed Antiviral Mechanisms

Viruses such as Influenza A hijack host RTK signaling to facilitate viral RNA synthesis and ribonucleoprotein (vRNP) nuclear export. Tyrphostin A9 exhibits robust antiviral activity by antagonizing the PDGFR pathway, which the virus relies upon for intracellular trafficking. By treating infected cells with 4 µM of Tyrphostin A9, researchers have observed a complete blockade of Crm1-dependent nuclear export, effectively trapping viral particles and halting the replication cycle [2].

Fig 2: Mechanism of Tyrphostin A9 in blocking host RTKs and Crm1-dependent viral RNA export.

The ERK Paradox: Neuroprotection via PDGFR-Independent Signaling

While Tyrphostin A9 inhibits ERK in oncological models via PYK2 suppression, it paradoxically induces persistent ERK1/2 activation in neuronal cells (e.g., NS20Y lines). This activation is independent of its PDGFR inhibitory function. Causally, this persistent ERK signaling is MEK- and PI3K-dependent and drives neurite outgrowth, protecting dopamine neurons from neurotoxins like MPP+ [4]. This dichotomy highlights the necessity of evaluating Tyrphostin A9 within the specific epigenetic and proteomic context of the target tissue.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate intrinsic controls to differentiate between true kinase inhibition and off-target artifacts (e.g., protein degradation).

Protocol A: Quantitative Profiling of PYK2/ERK Suppression in GBM Cells

Rationale: To prove that Tyrphostin A9 actively inhibits kinase phosphorylation rather than merely downregulating total protein expression, we utilize a serum-starvation/ligand-pulse methodology.

-

Cell Synchronization: Seed GBM cells (e.g., U87) at 70% confluency. Wash twice with PBS and incubate in serum-free media for 16 hours. Causality: This eliminates basal RTK activation from serum growth factors, establishing a true zero-baseline.

-

Inhibitor Pre-treatment: Treat cells with Tyrphostin A9 (0.1 µM to 5.0 µM) or a DMSO vehicle control for 2 hours.

-

Ligand Pulse: Stimulate cells with 50 ng/mL EGF for exactly 10 minutes. Causality: This forces a synchronized wave of PYK2/EGFR activation. If A9 is effective, this spike will be blunted.

-

Lysis & Preservation: Rapidly wash with ice-cold PBS and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., Na3VO4, NaF). Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will erase the phosphorylation signal during lysis, causing false positives for kinase inhibition.

-

Western Blot Validation: Probe for p-PYK2 (Tyr-402) and p-ERK1/2.

-

Self-Validation Step: You must strictly probe for Total PYK2 and Total ERK on the same blot. The ratio of p-PYK2/Total PYK2 determines true kinase inhibition. GAPDH or β-actin serves as the ultimate loading control.

-

Protocol B: Crm1-Dependent vRNP Nuclear Export Assay

Rationale: To visually and quantitatively validate Tyrphostin A9's ability to trap viral ribonucleoproteins in the nucleus.

-

Infection: Infect A549 cells with Influenza A virus (MOI = 0.1) for 1 hour.

-

Treatment: Replace media with standard growth media containing 4 µM Tyrphostin A9.

-

Self-Validation Step: Include a parallel well treated with Leptomycin B (a known, highly specific Crm1 inhibitor) as a positive control for nuclear retention.

-

-

Fixation & Permeabilization: At 18 hours post-infection, fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunofluorescence: Stain with a primary antibody against the viral NP (Nucleoprotein) and a fluorophore-conjugated secondary antibody. Counterstain nuclei with DAPI.

-

Confocal Analysis: Quantify the nuclear vs. cytoplasmic fluorescence ratio of the NP protein. A successful Tyrphostin A9 blockade will show >80% colocalization of NP with DAPI, mirroring the Leptomycin B control [2].

References

- Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling p

- Receptor Tyrosine Kinase Inhibitors Block Multiple Steps of Influenza A Virus Replic

- Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells: Inhibition of EGFR and VEGFR-2 MDPI

- Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activ

- Viability Screen of LOPAC1280 Reveals Tyrosine Kinase Inhibitor Tyrphostin A9 as a Novel Partner Drug for Artesunate Combin

Tyrphostin A9: A Technical Monograph on its Discovery, Mechanism, and Foundational Role in Kinase Inhibition

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of Tyrphostin A9, a seminal molecule in the field of signal transduction and cancer therapy. We will explore the scientific context that necessitated its development, detailing the pioneering work that challenged the initial skepticism surrounding the druggability of protein tyrosine kinases. This document delineates the discovery of Tyrphostin A9, its evolving target profile from an initial EGFR inhibitor to a potent antagonist of PDGFR, VEGFR-2, and PYK2, and its complex mechanism of action involving the induction of apoptosis and mitochondrial fragmentation.[1][2][3][4] Included are detailed, field-proven protocols for assessing its bioactivity and a quantitative summary of its inhibitory profile. Finally, we reflect on the profound legacy of the tyrphostin class, particularly Tyrphostin A9, in validating kinase inhibition as a therapeutic strategy and paving the way for modern targeted cancer treatments.

Part 1: The Genesis of a Concept - The Dawn of Targeted Kinase Inhibition

The discovery of protein tyrosine kinases (PTKs) as pivotal enzymes in signal transduction pathways controlling cell growth and differentiation marked a turning point in cancer biology.[5][6] Their identification as oncoproteins and proto-oncoproteins immediately highlighted them as prime targets for therapeutic intervention.[5] However, a significant hurdle stood in the way of progress: the kinase domain, specifically the ATP-binding pocket, is highly conserved across hundreds of human kinases.[7] This led to widespread skepticism that a small molecule could selectively inhibit a specific kinase without causing massive off-target effects and unacceptable toxicity.[7][8]

It was against this backdrop that the research group of Alexander Levitzki embarked on a systematic and rational approach to drug design.[9] Their central hypothesis was that despite the conserved nature of the ATP site, subtle differences in the substrate-binding regions and overall topography of the kinase domain could be exploited to achieve selectivity.[8] Rather than focusing solely on ATP-competitive mechanisms, they explored the development of tyrosine mimics—low molecular weight compounds structurally similar to the amino acid tyrosine.[6][7] This pioneering work led to the synthesis of a novel class of protein tyrosine kinase blockers for which Levitzki coined the term "tyrphostins" (TYRosine PHOSphorylation INhibitors).[7][10] This research, first published in the late 1980s, fundamentally challenged the prevailing dogma and demonstrated for the first time that potent and, crucially, selective kinase inhibitors could be developed.[10]

Part 2: Discovery and Evolving Characterization of Tyrphostin A9

Tyrphostin A9 (also known as Tyrphostin 9 or Malonoben) emerged from this systematic exploration.[3][11] It belongs to the benzylidenemalononitrile class of compounds, which formed the structural basis for many of the earliest reported tyrphostins.[6][10]

Initially investigated for its activity against the Epidermal Growth Factor Receptor (EGFR), a well-established oncogene, Tyrphostin A9 was indeed found to be an inhibitor.[3][10] However, further characterization revealed a more complex and potent inhibitory profile. Subsequent studies identified Tyrphostin A9 as a powerful inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, with a reported IC50 value of 500 nM.[3][11][12]

More recent and granular investigations have continued to refine our understanding of its target spectrum. A 2025 study on colorectal carcinoma cells described for the first time a dual inhibitory action against both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with EC50 values of 48.5 nM and 28.2 nM, respectively.[2] Furthermore, Tyrphostin A9 has been shown to effectively inhibit Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase implicated in cancer cell proliferation and migration.[4][11] This evolution in understanding from a single-target agent to a multi-kinase inhibitor underscores the complexity of drug-target interactions and the importance of continued investigation.

Part 3: Mechanistic Insights - How Tyrphostin A9 Exerts Its Effects

Tyrphostin A9's primary mechanism of action is the inhibition of receptor tyrosine kinase activity. By binding to the kinase domain, it prevents the autophosphorylation of the receptor and the subsequent phosphorylation of downstream substrates, thereby blocking the entire signaling cascade that drives cell proliferation and survival. In glioblastoma models, for instance, Tyrphostin A9 was shown to attenuate tumor growth by suppressing the PYK2/EGFR-ERK signaling pathway.[4]

Beyond direct kinase inhibition, Tyrphostin A9 induces profound and distinct cellular responses. A key finding was its ability to induce cancer cell death through the fragmentation of mitochondria.[1] This process was found to be dependent on the Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.[1][11] Treatment with Tyrphostin A9 leads to a collapse in mitochondrial membrane potential, a decrease in cellular ATP levels, and ultimately, apoptotic cell death.[1] In certain contexts, such as in KRAS-mutant colorectal cancer cells, this pro-apoptotic activity appears to be dependent on the presence of wildtype p53, suggesting a link between its kinase inhibitory function and the cell's intrinsic tumor suppressor network.[2]

Caption: Tyrphostin A9 inhibits RTKs like PDGFR/EGFR and PYK2, blocking the ERK pathway. It also induces Drp1-mediated mitochondrial fission, leading to apoptosis.

Part 4: Quantitative Analysis and Bioactivity Profile

The inhibitory potency of Tyrphostin A9 has been quantified against several of its key kinase targets. This data is crucial for researchers designing experiments, as it informs the necessary concentration range to achieve target engagement in cellular and biochemical assays.

| Target Kinase | Assay Type | Potency (IC₅₀ / EC₅₀) | Reference |

| PDGFR | Kinase Assay | 500 nM (IC₅₀) | [3][11] |

| VEGFR-2 | Cell-based | 28.2 nM (EC₅₀) | [2] |

| EGFR | Cell-based | 48.5 nM (EC₅₀) | [2] |

| EGFR | Kinase Assay | 460 µM (IC₅₀) | [3] |

Note: The significant difference in reported EGFR inhibition values likely reflects differences between direct biochemical kinase assays and cell-based functional assays, as well as variations in experimental conditions.

Part 5: Foundational Experimental Protocols

The characterization of any kinase inhibitor relies on a set of robust and reproducible assays. The following protocols are foundational for evaluating compounds like Tyrphostin A9.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to directly quantify the inhibitory effect of Tyrphostin A9 on a purified protein tyrosine kinase. The HTRF format is a robust, high-throughput method that measures the phosphorylation of a biotinylated substrate.

Causality and Self-Validation: This assay directly measures the interaction between the inhibitor and its purified target kinase, isolating the biochemical event from cellular complexity. By running a full dose-response curve, an IC₅₀ value is generated, which is a critical and reproducible measure of potency. Including a positive control (no inhibitor) and negative control (no ATP) validates that the assay is measuring ATP-dependent kinase activity.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of Tyrphostin A9 in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilutions) in DMSO. Further dilute these in Kinase Assay Buffer to a 2x final concentration. The final DMSO concentration in the assay should not exceed 1%.[13]

-

Assay Plate Setup: Use a low-volume, 384-well white plate. Add 2 µL of the diluted Tyrphostin A9 solutions or DMSO (vehicle control) to the appropriate wells.[13]

-

Kinase/Substrate Addition: Prepare a master mix containing the recombinant target kinase (e.g., PDGFR, EGFR) and a biotinylated peptide substrate (e.g., Biotin-Poly-GT) in Kinase Assay Buffer. Add 4 µL of this mix to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Prepare a solution of ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 4 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The optimal time should be determined empirically to ensure the reaction remains in the linear phase for the control wells.[13]

-

Detection: Prepare a detection mix containing a Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in Detection Buffer containing EDTA. Stop the reaction by adding 10 µL of this mix to each well. The EDTA chelates Mg²⁺, halting kinase activity.[13]

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at ~620 nm (cryptate) and ~665 nm (XL665).[13]

-

Data Analysis: Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000. Normalize the data to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). Plot the percent inhibition against the logarithm of the Tyrphostin A9 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]

Caption: Workflow for an In Vitro HTRF Kinase Inhibition Assay.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of Tyrphostin A9 on the metabolic activity of a cancer cell line, which serves as a proxy for cell viability and proliferation.

Causality and Self-Validation: This assay provides a functional readout of the compound's activity in a biological system. Unlike the kinase assay, it integrates the effects of cell permeability, target engagement in a cellular context, and downstream biological consequences. A dose-response curve yielding an EC₅₀ or GI₅₀ value demonstrates the concentration-dependent effect of the compound on cell growth. The inclusion of a vehicle control (e.g., 0.1% DMSO) is critical to ensure that the solvent itself is not causing cytotoxicity.

Methodology:

-

Cell Seeding: Harvest and count the desired cancer cells (e.g., HCT-116, A431). Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of Tyrphostin A9 in complete culture medium at 2x the final desired concentrations from a DMSO stock.

-

Remove the medium from the wells and add 100 µL of the diluted Tyrphostin A9 solutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).[14]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

-

Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570-595 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control wells. Plot the percentage of viability against the logarithm of the Tyrphostin A9 concentration to generate a dose-response curve and determine the EC₅₀/GI₅₀ value.[14]

Part 6: Legacy and Impact on Modern Drug Discovery

The importance of Tyrphostin A9 and its chemical relatives cannot be overstated. While not developed into a clinical drug itself, the tyrphostin program was a landmark achievement that provided the critical proof-of-concept for the entire field of tyrosine kinase inhibitors.[7] This work demonstrated that, despite the challenges, selectivity could be achieved and that targeting these enzymes was a viable therapeutic strategy.[10]

The intellectual and scientific foundation laid by the study of tyrphostins directly influenced and emboldened pharmaceutical companies to invest in kinase inhibitor programs.[7] The success of this early academic research helped to convince drug developers that specific inhibitors could be created, leading to the development of second-generation compounds and eventually to blockbuster drugs like Gleevec® (Imatinib).[8][9] Gleevec, which targets the Bcr-Abl kinase, was developed by Novartis following the path laid by Levitzki's work on tyrphostins aimed at the same target.[7][8][9] Therefore, Tyrphostin A9 stands as a pivotal historical tool and a foundational discovery that helped launch the era of targeted cancer therapy.

Part 7: References

-

Alexander Levitzki - Wikipedia.

-

Application Notes and Protocols for Tyrphostin AG30 Cell Viability Assays (MTT/MTS) - Benchchem.

-

Application Notes and Protocols for Tyrphostin 23 In Vitro Kinase Assays - Benchchem.

-

A receptor tyrosine kinase inhibitor, Tyrphostin A9 induces cancer cell death through Drp1 dependent mitochondria fragmentation - PubMed.

-

Tyrphostin A9 (Synonyms - PDGFR Inhibitor - MedchemExpress.com.

-

Tyrphostins: Tyrosine kinase blockers as novel antiproliferative agents and dissectors of signal transduction - The Hebrew University of Jerusalem.

-

Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells.

-

Tyrphostin A9 (Tyrphostin 9; Malonoben) | CAS 10537-47-0 | AbMole BioScience.

-

Tyrphostin A9 and wortmannin perturb the Golgi complex and block proliferation of vascular smooth muscle cells - PubMed.

-

Synthesis and Biological Evaluation of Tyrphostins as Anticancer Agents - University of Glasgow.

-

QnAs with Alexander Levitzki - PNAS.

-

Levitzki, A., & Mishani, E. (2006). Tyrphostins and Other Tyrosine Kinase Inhibitors. Annual Review of Biochemistry, 75, 93-109.

-

Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed.

-

Yaish, P., Gazit, A., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2360-2364.

Sources

- 1. A receptor tyrosine kinase inhibitor, Tyrphostin A9 induces cancer cell death through Drp1 dependent mitochondria fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. abmole.com [abmole.com]

- 4. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cris.huji.ac.il [cris.huji.ac.il]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 8. pnas.org [pnas.org]

- 9. Alexander Levitzki - Wikipedia [en.wikipedia.org]

- 10. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Tyrphostin A9 and wortmannin perturb the Golgi complex and block proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Tyrphostin A9 Cell Culture Protocol and Mechanistic Profiling

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Overview

Tyrphostin A9 (Synonyms: Malonoben, SF 6847, AG-17) is a pleiotropic small molecule originally characterized as a receptor tyrosine kinase (RTK) inhibitor. While it is widely utilized as a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR)[1], extensive pharmacological profiling has revealed a highly complex mechanism of action.

Crucially, Tyrphostin A9 acts as an exceptionally potent uncoupler of mitochondrial oxidative phosphorylation (OXPHOS)[2] and a robust inducer of Drp1-dependent mitochondrial fission[3]. Furthermore, in neuronal models, it stimulates persistent Extracellular Signal-Regulated Kinase (ERK1/2) activation via a PDGFR-independent mechanism, conferring neuroprotective effects against neurotoxins[4]. Because of this multi-target nature, experimental design utilizing Tyrphostin A9 requires precise concentration titration and rigorous vehicle controls to isolate the desired phenotypic response.

Tyrphostin A9 Polypharmacology: PDGFR inhibition vs. Mitochondrial Uncoupling.

Physicochemical Properties & Quantitative Target Data

To design a self-validating experimental system, researchers must align their working concentrations with the specific target's IC50. The table below summarizes the target affinities and solubility parameters of Tyrphostin A9.

| Target / Property | Value / Potency | Reference |

| Mitochondrial OXPHOS Uncoupling | ~10 nM (IC50) | [2] |

| PDGFR Tyrosine Kinase Inhibition | 0.5 - 1.2 µM (IC50) | [1],[2] |

| EGFR Tyrosine Kinase Inhibition | 460 µM (IC50) | [1] |

| Solubility (DMSO) | ≤ 25 mg/mL (Clear when warmed) | [5] |

| Solubility (Ethanol) | ≤ 20 mg/mL | [5] |

| Solubility (Water) | Insoluble | [5] |

Reagent Preparation and Storage

Causality & Rationale: Tyrphostin A9 is highly hydrophobic; introducing it directly into aqueous buffers will cause rapid precipitation. Therefore, primary stock solutions must be prepared in high-purity, anhydrous DMSO[2]. Additionally, pharmacokinetic stability assays demonstrate that Tyrphostin A9 is highly light-sensitive. When exposed to light in standard cell culture media at room temperature, compound recovery drops to ~36.7% within 48 hours[6].

Step-by-Step Stock Preparation

-

Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric condensation from hydrolyzing the compound.

-

Dissolution: Dissolve 5 mg of Tyrphostin A9 in 200 µL of anhydrous DMSO to yield a 25 mg/mL (~88.5 mM) stock solution[5]. Vortex gently until the solution is completely clear. Warmed DMSO may be required for complete dissolution.

-

Aliquoting: Divide the stock into 10–20 µL aliquots in amber or foil-wrapped microcentrifuge tubes to prevent photodegradation[6].

-

Storage: Store aliquots at -20°C. Under these conditions, the DMSO stock is stable for up to 3 months[2]. Avoid repeated freeze-thaw cycles.

Experimental Workflow & Cell Culture Protocols

Step-by-step workflow for Tyrphostin A9 preparation and cell culture treatment.

Protocol A: Investigating Mitochondrial Uncoupling (Low Dose: 10 - 100 nM)

Because Tyrphostin A9 uncouples OXPHOS at low nanomolar concentrations[2], this assay requires extreme dilution to avoid off-target kinase inhibition.

-

Media Preparation: Dilute the DMSO stock 1:1000 in intermediate serum-free media, then further dilute to the final working concentration (e.g., 10 nM, 50 nM) in complete culture media. Ensure the final DMSO concentration is ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity.

-

Cell Seeding: Seed cells (e.g., 3T3-L1 adipocytes or SH-SY5Y neuroblastoma cells) in multi-well plates and allow 24 hours for adherence.

-

Treatment: Aspirate old media and apply the Tyrphostin A9-containing media. Protect the culture plates from direct light during handling and incubation[6].

-

Self-Validating Assay: Measure the Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer. A successful uncoupling event will show an immediate, dose-dependent spike in OCR (maximal respiration) that is independent of ATP synthase activity.

Protocol B: Investigating PDGFR Inhibition & Apoptosis (High Dose: 0.5 - 10 µM)

To study RTK inhibition or induce apoptosis in cancer models (e.g., HCT-116 colorectal carcinoma cells), micromolar concentrations are required[7].

-

Starvation: Serum-starve cells for 12–16 hours prior to treatment to baseline endogenous RTK signaling.

-

Pre-incubation: Treat cells with 0.5 µM to 5 µM Tyrphostin A9 for 1–3 hours.

-

Stimulation: Stimulate cells with PDGF ligand (e.g., 50 ng/mL PDGF-BB) for 10–15 minutes.

-

Harvesting & Validation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Perform Western Blotting for p-PDGFR (to confirm target engagement) and cleaved Caspase-3/8 (to confirm apoptotic induction)[7].

Critical Parameters & Troubleshooting (E-E-A-T Insights)

-

Phenotypic Confounding (The Causality Dilemma): At the 0.5–5 µM concentrations required to inhibit PDGFR[1], Tyrphostin A9 will completely saturate its mitochondrial uncoupling targets (IC50 ~10 nM)[2]. Therefore, researchers observing apoptosis or cell cycle arrest cannot immediately attribute this to PDGFR inhibition alone; it may be the result of catastrophic ATP depletion and ROS modulation.

-

Self-Validating System Design: To isolate the RTK-specific phenotype, researchers must include an orthogonal, structurally distinct PDGFR inhibitor (e.g., Imatinib) as a control. Additionally, running an ATP-rescue control (e.g., supplementing media with methyl pyruvate) can help distinguish between kinase-driven apoptosis and metabolic collapse.

-

Loss of Efficacy: If the compound fails to inhibit PDGFR or uncouple mitochondria, the stock has likely degraded. Tyrphostin A9 is highly sensitive to light and hydrolyzes rapidly in aqueous environments[6]. Always use fresh aliquots stored at -20°C in amber tubes.

References

1.[1] AbMole BioScience. "Tyrphostin A9 (Tyrphostin 9; Malonoben) | CAS 10537-47-0". Available at: 2.[5] Sigma-Aldrich. "Tyrphostin A9 solid 10537-47-0". Available at: 3.[3] MedChemExpress. "Tyrphostin A9 (Synonyms - PDGFR Inhibitor)". Available at: 4.[4] PMC/NIH. "Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs". Available at: 5.[2] Tribioscience. "Tyrphostin 9, PDGFRK inhibitor; Oxidative phosphorylation Inhibitor (TBI1535)". Available at: 6.[7] MDPI. "Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells". Available at: 7.[6] PMC/NIH. "Development and validation of an LC-MS/MS method for tyrphostin A9". Available at:

Sources

- 1. abmole.com [abmole.com]

- 2. tribioscience.com [tribioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 酪氨酸激酶抑制剂A9 solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Development and validation of an LC-MS/MS method for tyrphostin A9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: In Vitro Characterization of 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide

This guide details the in vitro characterization of 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide , a synthetic small molecule belonging to the Tyrphostin (tyrosine phosphorylation inhibitor) class. Structurally, it is an

Classification: Tyrosine Kinase Inhibitor (Tyrphostin Analog) / Michael Acceptor

Primary Application: EGFR Kinase Inhibition & Antiproliferative Screening[1]

Compound Profile & Mechanism of Action

This molecule features a 4-methoxybenzylidene ring linked to a cyano-acetamide core. It functions primarily as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), specifically EGFR.

Mechanism of Action (MOA)

-

ATP Competition: The benzylidene moiety mimics the tyrosine residue of the substrate, while the cyano-enamide core occupies the ATP-binding pocket of the kinase domain.

-

Michael Acceptor Reactivity: The

-unsaturated carbonyl system (prop-2-enamide) acts as a Michael acceptor. While primarily reversible, this moiety can form covalent adducts with nucleophilic cysteine residues in the kinase active site (e.g., Cys797 in EGFR), potentially leading to time-dependent inhibition.

MOA Visualization

Caption: Dual mechanism showing primary ATP competition and potential covalent modification via Michael addition.[1][2]

Pre-Assay Preparation & Handling

Physicochemical Properties

| Property | Value / Note |

| Molecular Weight | ~202.21 g/mol |

| Solubility | Soluble in DMSO (>10 mM).[3] Poorly soluble in water. |

| Stability | Light Sensitive. The double bond can undergo cis/trans photoisomerization. |

| Reactivity | Reacts with thiols (DTT, |

Reagent Preparation Protocol

Objective: Prepare a stable 10 mM stock solution.

-

Weighing: Weigh 2.02 mg of powder into a sterile amber microcentrifuge tube (to protect from light).

-

Dissolution: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide). Vortex for 30 seconds until fully dissolved.

-

Expert Insight: If precipitation occurs, warm gently to 37°C. Do not sonicate for extended periods to avoid heating the Michael acceptor.

-

-

Storage: Aliquot into 50

L volumes. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

Critical Control:

-

Vehicle Control: DMSO matched to the highest assay concentration (typically 0.1% - 0.5% v/v).

-

Thiol-Free Buffer: Ensure assay buffers are free of DTT or

-ME during the initial incubation, as these will quench the compound's activity via Michael addition.

Protocol A: Biochemical Kinase Inhibition Assay (EGFR)

This assay quantifies the IC50 of the compound against purified EGFR kinase using a FRET (Fluorescence Resonance Energy Transfer) or ELISA-based readout.

Materials

-